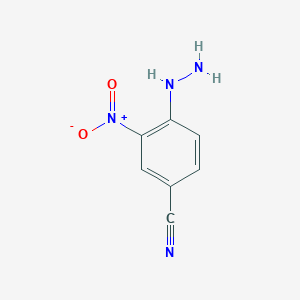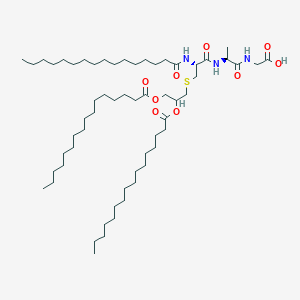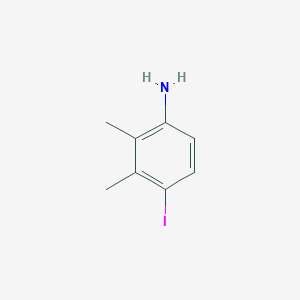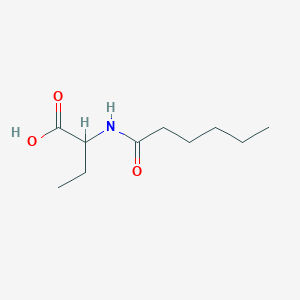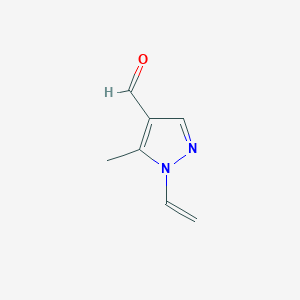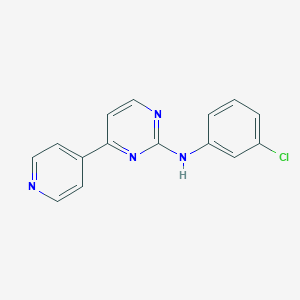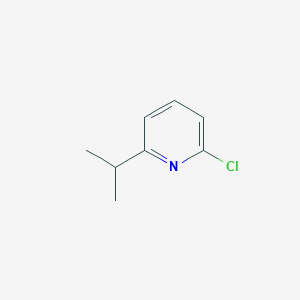
Pphpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonoformic acid (PPF) or Phosphonomethylglycine (PpmG) is a chemical compound that belongs to the class of organophosphorus compounds. It is a derivative of glycine and is widely used in various scientific research applications. PPF is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) and is widely used as a herbicide.
Mecanismo De Acción
The mechanism of action of Pphpa is through the inhibition of the enzyme EPSPS. EPSPS is involved in the biosynthesis of aromatic amino acids in plants. Pphpa binds to the active site of EPSPS and prevents the formation of the enzyme-substrate complex. This inhibition prevents the synthesis of aromatic amino acids in plants, leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Pphpa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of weeds by preventing the synthesis of aromatic amino acids in plants. Pphpa has also been shown to have a toxic effect on some microorganisms. It has been shown to inhibit the growth of some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pphpa has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of EPSPS, making it a useful tool for studying the role of EPSPS in plants. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it is not selective and can inhibit the growth of both target and non-target organisms.
Direcciones Futuras
There are several future directions for the use of Pphpa in scientific research. One direction is the development of more selective inhibitors of EPSPS. Another direction is the use of Pphpa in the study of the role of EPSPS in other organisms, such as bacteria and fungi. Additionally, Pphpa could be used in the development of new herbicides with improved selectivity and reduced toxicity.
Conclusion
In conclusion, Pphpa is a potent inhibitor of EPSPS and is widely used in various scientific research applications. It is synthesized by the reaction of glycine with phosphorous acid and is relatively easy to purify. Pphpa has several advantages and limitations for lab experiments and has several future directions for use in scientific research.
Métodos De Síntesis
Pphpa can be synthesized by the reaction of glycine with phosphorous acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is purified by crystallization or distillation.
Aplicaciones Científicas De Investigación
Pphpa is widely used in various scientific research applications. It is used as a herbicide to inhibit the growth of weeds. It is also used as a tool to study the role of EPSPS in plants. EPSPS is a key enzyme in the biosynthesis of aromatic amino acids in plants. Pphpa inhibits the activity of EPSPS, thereby preventing the synthesis of aromatic amino acids in plants. This inhibition leads to the death of the plant.
Propiedades
Número CAS |
121496-64-8 |
|---|---|
Nombre del producto |
Pphpa |
Fórmula molecular |
C41H57O8P |
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
[(2R)-3-phosphonooxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1 |
Clave InChI |
JYNFQYDPRYWMPF-PSXMRANNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Sinónimos |
1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid PPHPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



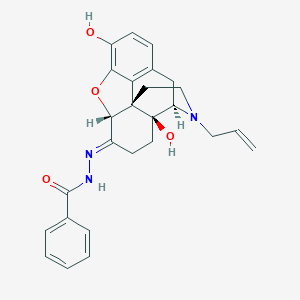
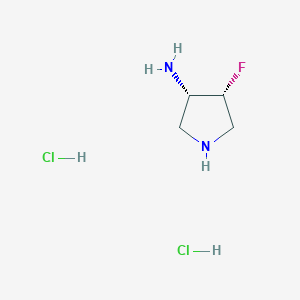
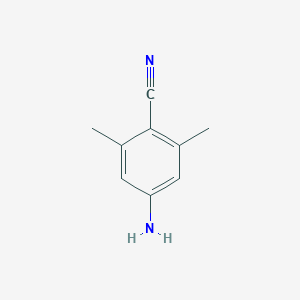
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
